molecular formula C14H12O2S2 B14507316 2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol CAS No. 64620-82-2

2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol

Cat. No.: B14507316
CAS No.: 64620-82-2
M. Wt: 276.4 g/mol
InChI Key: YMWFHAJDLRDOBT-UHFFFAOYSA-N
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Description

2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol is an organic compound characterized by the presence of hydroxyl groups and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol typically involves the reaction of 2-hydroxythiophenol with an appropriate alkyne under specific conditions. One common method is the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-sulfur bonds under mild conditions . Another approach involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide and HBr in ethanol, which provides a scalable and green synthesis route .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The use of environmentally benign reagents and conditions is preferred to minimize the environmental impact and ensure safety during production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Brominated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol involves its interaction with molecular targets through its hydroxyl and sulfur groups. These functional groups can participate in hydrogen bonding, coordination with metal ions, and redox reactions, which contribute to its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a single hydroxyl group attached to an aromatic ring.

    2-Hydroxythiophenol: Contains a hydroxyl group and a sulfur atom attached to an aromatic ring.

    Quinones: Oxidized derivatives of phenols with two carbonyl groups.

Properties

CAS No.

64620-82-2

Molecular Formula

C14H12O2S2

Molecular Weight

276.4 g/mol

IUPAC Name

2-[2-(2-hydroxyphenyl)sulfanylethenylsulfanyl]phenol

InChI

InChI=1S/C14H12O2S2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-10,15-16H

InChI Key

YMWFHAJDLRDOBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)SC=CSC2=CC=CC=C2O

Origin of Product

United States

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